Cas no 216974-75-3 (Bevacizumab)

Bevacizumab structure
Nome do Produto:Bevacizumab
N.o CAS:216974-75-3
MF:
MW:
CID:911980
Bevacizumab Propriedades químicas e físicas
Nomes e Identificadores
-
- Avastin
- BEVACIZUMAB
- BevacizuMab [USAN:INN]
- Anti-vegf monoclonal antibody
- Immunoglobulin G1, anti-(human vascular endothelial growth factor) (human-mouse monoclonal rhumab-vegf gamma1-chain), disulfide with human-mouse monoclonal rhumab-vegf light chain, dimer
- Rhumab-vegf
- Unii-2S9zzm9Q9v
- Avastatin
- Bevacizumab
-
Propriedades Computadas
- Massa Exacta: 174.03168
Propriedades Experimentais
- Solubilidade: Soluble in dimethyl sulfoxide
- PSA: 54.37
Bevacizumab Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Biosynth | FB76708-5 mg |
Bevacizumab - 25mg/ml solution in PBS |
216974-75-3 | 5mg |
$544.50 | 2023-01-04 | ||
TargetMol Chemicals | T9904-1mg |
Bevacizumab |
216974-75-3 | 27.1 mg/mL | 1mg |
¥ 1320 | 2024-07-20 | |
DC Chemicals | A005-25mg |
Bevacizumab |
216974-75-3 | 25mg |
$700.0 | 2023-09-15 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B303060-5mg |
Bevacizumab |
216974-75-3 | ~25mg/ml(in buffer,PH6.2),≥95% | 5mg |
¥4899.90 | 2023-09-04 | |
TargetMol Chemicals | T9904-5 mg |
Bevacizumab |
216974-75-3 | 27.1mg/ml | 5mg |
¥ 4,450 | 2023-07-11 | |
TargetMol Chemicals | T9904-25 mg |
Bevacizumab |
216974-75-3 | 27.1mg/ml | 25mg |
¥ 11,500 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9904-5 mg |
Bevacizumab |
216974-75-3 | 99.1% | 5mg |
¥5225.00 | 2022-02-28 | |
Biosynth | FB76708-2 mg |
Bevacizumab - 25mg/ml solution in PBS |
216974-75-3 | 2mg |
$266.20 | 2023-01-04 | ||
TargetMol Chemicals | T9904-10 mg |
Bevacizumab |
216974-75-3 | 27.1mg/ml | 10mg |
¥ 6,650 | 2023-07-11 | |
A2B Chem LLC | AF28015-5mg |
Avastin |
216974-75-3 | ~25mg/ml(in buffer,PH6.2),≥95% | 5mg |
$804.00 | 2024-04-20 |
Bevacizumab Literatura Relacionada
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
216974-75-3 (Bevacizumab) Produtos relacionados
- 20175-84-2([1,2'-Binaphthalene]-5,5',8,8'-tetrone,1',4-dihydroxy-2,3'-dimethyl-, (1R)-)
- 475-38-7(Naphthazarin)
- 481-39-0(Juglone)
- 14787-38-3(5-hydroxy-7-methyl-1,4-dihydronaphthalene-1,4-dione)
- 2679934-99-5(tert-butyl (2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoate)
- 1214349-51-5(2-Hydroxy-2-(4-(pyridin-3-yl)-2-(trifluoromethyl)phenyl)acetic acid)
- 2137100-66-2(1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine)
- 1607838-08-3(tert-butyl N-5-bromo-3-(trifluoromethyl)pyridin-2-ylcarbamate)
- 1421468-83-8(1-(3-bromophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide)
- 868065-26-3(tert-Butyl 3-(methoxymethyl)piperidine-1-carboxylate)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:216974-75-3)Bevacizumab

Pureza:99%/99%/99%/99%
Quantidade:1mg/2mg/5mg/10mg
Preço ($):201.0/341.0/614.0/928.0
Suzhou Genelee Bio-Technology Co., Ltd.
(CAS:216974-75-3)Bevacizumab

Pureza:97%+
Quantidade:100mg
Preço ($):2000